molecular formula C11H6Cl2O2S B2957001 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid CAS No. 338793-86-5

5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid

Cat. No. B2957001
CAS RN: 338793-86-5
M. Wt: 273.13
InChI Key: DTTQYQNEMXQJDH-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is an organic compound with the molecular formula C11H6Cl2O2S and a molecular weight of 273.14 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is 1S/C11H6Cl2O2S/c12-7-2-1-6 (5-8 (7)13)9-3-4-10 (16-9)11 (14)15/h1-5H, (H,14,15) .


Physical And Chemical Properties Analysis

5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is a powder . Its molecular weight is 273.14 .

Scientific Research Applications

Synthesis and Chemical Reactivity

The preparation of thiophene derivatives and their chemical transformations highlight the versatility of thiophene-based compounds in organic synthesis. Studies such as those by Corral and Lissavetzky (1984) demonstrate the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to various thiophene derivatives through halogenation and subsequent reactions, showcasing the potential of 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid as an intermediate for further chemical synthesis (Corral & Lissavetzky, 1984).

Metal-Organic Frameworks (MOFs)

The construction of thiophene-based MOFs for environmental sensing and pollutant removal applications is another significant area of research. Zhao et al. (2017) constructed a family of thiophene-based metal-organic frameworks capable of luminescence sensing and effective pesticide removal. These findings suggest the potential utility of 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid in developing materials for environmental monitoring and remediation (Zhao et al., 2017).

Organic Semiconductors

Research into the design and synthesis of organic semiconductors incorporates thiophene derivatives for applications in electronics. Yin et al. (2022) described the synthesis of an organic semiconductor that shows promise in doping with protonic acid, suggesting applications in creating conductive materials with broad absorption in the near-infrared range, which could be relevant for the development of new electronic devices (Yin et al., 2022).

Catalysis and Synthetic Methodologies

Thiophene derivatives are also pivotal in catalysis and synthetic methodologies. For instance, the Suzuki-Miyaura coupling reaction facilitated by copper for the preparation of thiophene-2-carboxaldehydes, as reported by Hergert et al. (2018), demonstrates the compound's role in forming diverse structures through C-C couplings, highlighting its significance in synthetic organic chemistry (Hergert et al., 2018).

Antimicrobial Applications

Moreover, the synthesis of thiophene derivatives for antimicrobial purposes, as explored by Benneche et al. (2011), shows the potential of these compounds in developing new antimicrobial agents, suggesting that 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid could serve as a precursor for such applications (Benneche et al., 2011).

Safety and Hazards

The safety information available indicates that 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid has a GHS07 pictogram and a signal word "Warning" .

properties

IUPAC Name

5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2S/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTQYQNEMXQJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid

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